Cas no 114417-03-7 (Carbamothioic acid,(2-phenylethyl)propyl-, S-(1-methylethyl) ester (9CI))

Carbamothioic acid,(2-phenylethyl)propyl-, S-(1-methylethyl) ester (9CI) structure
114417-03-7 structure
Product name:Carbamothioic acid,(2-phenylethyl)propyl-, S-(1-methylethyl) ester (9CI)
CAS No:114417-03-7
MF:C15H23NOS
MW:265.414222955704
CID:218563
PubChem ID:188885

Carbamothioic acid,(2-phenylethyl)propyl-, S-(1-methylethyl) ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamothioic acid,(2-phenylethyl)propyl-, S-(1-methylethyl) ester (9CI)
    • [(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-[(2S)-1-amino-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate
    • Carbamothioic acid, N-phenethyl-N-propyl-, S-2-propyl ester
    • DTXSID80921360
    • 114417-03-7
    • S-Prop-2-yl N-phenethyl-N-propylcarbamothioate
    • S-Propan-2-yl (2-phenylethyl)propylcarbamothioate
    • Inchi: InChI=1S/C15H23NOS/c1-4-11-16(15(17)18-13(2)3)12-10-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3
    • InChI Key: DENHRJUDUCGPJY-UHFFFAOYSA-N
    • SMILES: CCCN(C(SC(C)C)=O)CCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 265.15019
  • Monoisotopic Mass: 265.150035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.6
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.034
  • Boiling Point: 374.5°C at 760 mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.535
  • PSA: 20.31

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